1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

Overview

Description

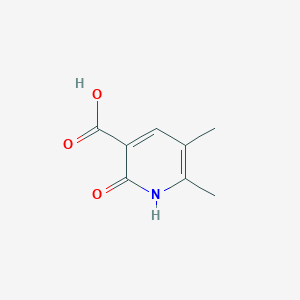

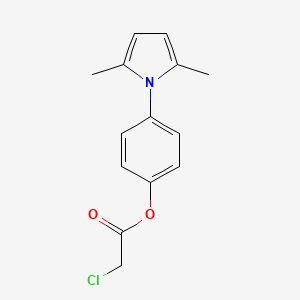

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are characterized by a 5-membered ring structure with two adjacent nitrogen atoms. The specific compound , while not directly synthesized or analyzed in the provided papers, is related to various derivatives of pyrazole that have been synthesized and studied for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with various diketones or alkenones. For instance, the synthesis of 5-trichloromethyl-1,2-dimethyl-1H-pyrazolium chlorides was achieved through the cyclocondensation of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with 1,2-dimethylhydrazine . Similarly, 3,5-dimethyl-4-aminomethylpyrazole ligands were prepared by aminoalkylation of 3,5-dimethylpyrazole . These methods suggest that the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride could potentially be carried out through similar cyclization reactions, possibly starting from a suitably substituted diketone or alkenone and a dimethylhydrazine derivative.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the X-ray structure of a 3,5-diaryl-1H-pyrazole showed the existence of tautomers and intermolecular hydrogen bonding . The structure of a Co(II) complex with 3,5-dimethyl-4-amino-1H-pyrazole ligands revealed a tetrahedral coordination environment . These studies indicate that the molecular structure of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride could be elucidated using similar techniques, which would provide insights into its reactivity and physical properties.

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, often serving as ligands in coordination complexes or undergoing functionalization reactions. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands were used to synthesize water-soluble pyrazolate rhodium(I) complexes . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine were studied, leading to the formation of different products depending on the reaction conditions . These examples suggest that 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride could also undergo various chemical transformations, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse, depending on the substituents attached to the pyrazole ring. For example, the NMR chemical shifts of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides were described, providing information on the electronic environment of the atoms within the molecule . The solubility of pyrazole derivatives in polar solvents such as water was also noted, which is an important consideration for their potential applications . The physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride, such as solubility, melting point, and reactivity, would need to be determined experimentally, but they are likely to be influenced by the presence of the carbonyl chloride functional group.

Scientific Research Applications

-

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Application Summary : Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Methods : The process involves the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .

- Results : The synthesis of pyrazole derivatives has advanced the methodologies and applications of these compounds .

-

Applications of Pyrazole Scaffold

- Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Application Summary : Pyrazoles have a wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : The synthesis techniques and biological activity related to pyrazole derivatives have been developed .

-

Antiproliferative Activities of Pyrazole Derivatives

- Field : Pharmacology

- Application Summary : Pyrazole derivatives have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

-

Sulfanylated Pyrazoles

-

Antipromastigote Activity

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

-

Antiproliferation Activities

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

-

Pyrazole Scaffold Synthesis

- Field : Organic Chemistry

- Application Summary : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Methods : A special emphasis is placed on a thorough examination of response processes .

- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

-

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Application Summary : This review offers a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .

- Methods : These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : It encompasses studies conducted by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

-

Sulfanylated Pyrazoles

-

Antipromastigote Activity

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

-

Antiproliferation Activities

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

properties

IUPAC Name |

1,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIUQFVBGZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390245 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

851973-08-5 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)